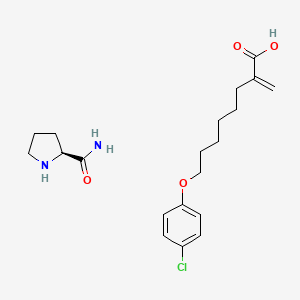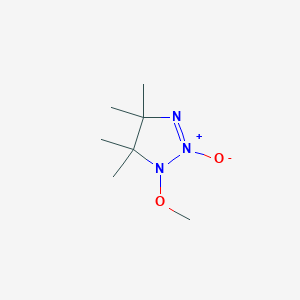
8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a methylene group, and an octanoic acid moiety linked to an L-prolinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Methylene Group: The chlorophenoxy intermediate is then reacted with a methylene donor under basic conditions to introduce the methylene group.
Coupling with Octanoic Acid: The methylene intermediate is coupled with octanoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the octanoic acid derivative.
Formation of L-Prolinamide: Finally, the octanoic acid derivative is reacted with L-proline in the presence of a coupling reagent to form 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide can undergo various types of chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The chlorophenoxy group can be reduced to form a phenol derivative.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-Chlorophenoxy)phenyl]-1-(phenylsulfonyl)-L-prolinamide
- (4R)-4-(4-chlorophenoxy)-1-[(4-chlorophenyl)sulfonyl]-N-hydroxy-L-prolinamide
Uniqueness
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H29ClN2O4 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19ClO3.C5H10N2O/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14;6-5(8)4-2-1-3-7-4/h7-10H,1-6,11H2,(H,17,18);4,7H,1-3H2,(H2,6,8)/t;4-/m.0/s1 |
Clé InChI |
FFLHMHLGUKQLEC-VWMHFEHESA-N |
SMILES isomérique |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1C[C@H](NC1)C(=O)N |
SMILES canonique |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1CC(NC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)





![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)





